![molecular formula C12H17NO4 B058335 (S)-2-Cbz-aminobutane-1,4-diol CAS No. 118219-23-1](/img/structure/B58335.png)
(S)-2-Cbz-aminobutane-1,4-diol
Overview
Description
"(S)-2-Cbz-aminobutane-1,4-diol" is a chemical compound related to the field of organic chemistry, particularly in the synthesis and characterization of amino acid derivatives and related molecules. Its study involves understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "(S)-2-Cbz-aminobutane-1,4-diol" involves multiple steps, including protection and deprotection of functional groups, and stereoselective synthesis methods. For example, (2R,3S)-N-Boc-2-Amino-3-hydroxy-1-phenylbutane derivatives were synthesized through SN2 type substitution and oxidation processes (Kano et al., 1988).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like X-ray crystallography, as in the case of the tripeptide Cbz-[(1R,2S)-ACPC]3-OH, providing insights into the arrangement and bonding within the molecule (Davies et al., 2014).
Scientific Research Applications
Synthesis and Inhibition Studies
(S)-2-Cbz-aminobutane-1,4-diol is part of a class of compounds involved in synthesizing aminobutanoates, which are instrumental in studying the inhibition of gamma-aminobutyric acid aminotransferase (GABA-T). These synthesized compounds, including variants of 4-Amino-2-(substituted methyl)-2-butenoic acids, serve as potent competitive reversible inhibitors of GABA-T. Their synthesis and properties contribute significantly to mapping the active site of GABA-T and exploring its inhibition mechanisms, which is crucial in understanding and potentially treating diseases related to the GABAergic system, such as epilepsy and anxiety disorders (Silverman, Durkee, & Invergo, 1986).
Gene Delivery Systems
Another significant application of (S)-2-Cbz-aminobutane-1,4-diol derivatives is in the development of gene delivery systems. A specific copolymer synthesized from this compound, known as poly(amido amine), has shown promising results as a potent and non-toxic gene carrier. The study demonstrates that the copolymer synthesized with an optimal ratio of its components resulted in high transfection efficiency with minimal cytotoxicity, marking its potential in gene therapy applications (Young-Wook Won et al., 2016).
Asymmetric Synthesis and Stereochemical Studies
The compound is also involved in stereoselective synthesis, particularly in the creation of amino sugars and diols. This includes the pinacol cross-coupling of N-Cbz- or N-Boc-α-amino aldehydes with aliphatic aldehydes, leading to the production of syn,syn-3-Amino 1,2-diols. This method has been applied to synthesize amino sugars from N-Cb-L-aspartic acid, indicating its importance in the synthesis of complex organic compounds with specific stereochemical configurations (Konradi & Pedersen, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-6-11(8-15)13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEHYMIWBJBOPW-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427447 | |
Record name | (S)-2-Cbz-aminobutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Cbz-aminobutane-1,4-diol | |
CAS RN |
118219-23-1 | |
Record name | (S)-2-Cbz-aminobutane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118219-23-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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